

Application Note: Quantitative Analysis of 5-Ethyl-5-methylhydantoin

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Compound of Interest

Compound Name: **5-Ethyl-5-methylhydantoin**

Cat. No.: **B102286**

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For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Ethyl-5-methylhydantoin Quantification

5-Ethyl-5-methylhydantoin is a chemical intermediate and a potential metabolite of various biologically active compounds. Its accurate quantification in diverse matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for drug development, metabolic studies, and safety assessments. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of **5-Ethyl-5-methylhydantoin**, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are founded on established analytical principles for structurally similar compounds and are presented with a framework for full method validation in accordance with international guidelines.

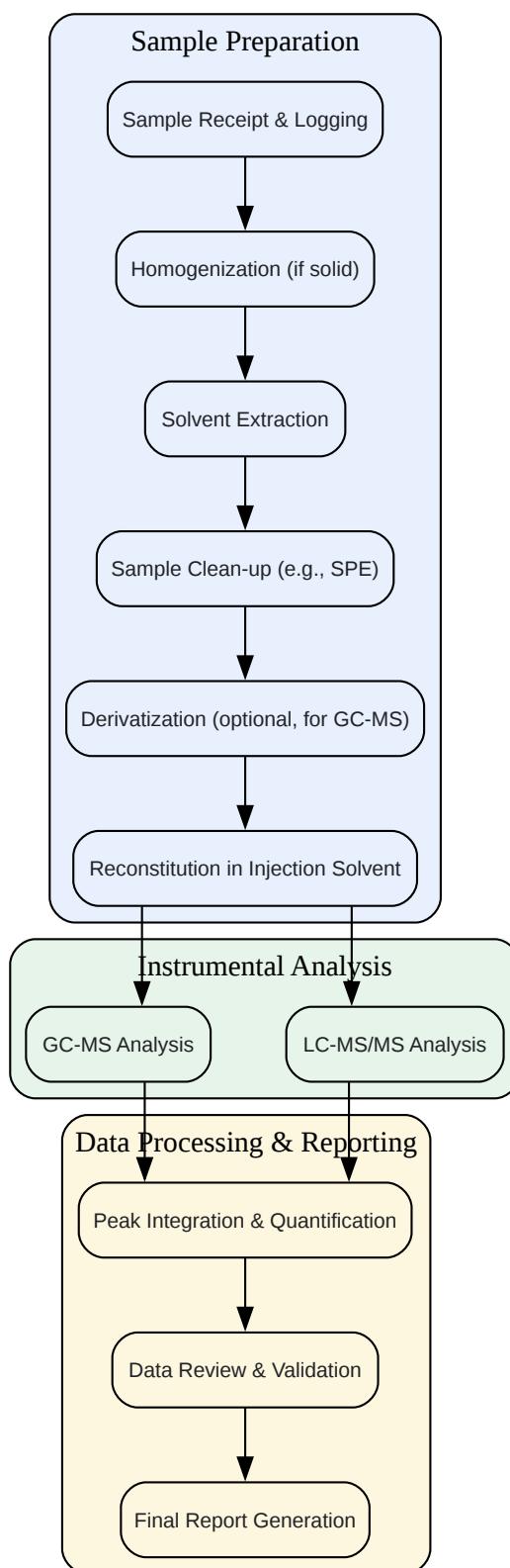
Physicochemical Properties of 5-Ethyl-5-methylhydantoin

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Property	Value	Source
Chemical Formula	C ₆ H ₁₀ N ₂ O ₂	[1] [2]
Molecular Weight	142.16 g/mol	[1] [2]
CAS Number	16820-12-5	[1]
Alternate Names	5-Ethyl-5-methyl-2,4-imidazolidinedione	[1]
Melting Point	144-150 °C	[3]

Analytical Workflow for Quantification

The successful quantification of **5-Ethyl-5-methylhydantoin** hinges on a systematic workflow, from sample receipt to data interpretation. The following diagram illustrates the key stages of this process.



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Figure 1: General analytical workflow for the quantification of **5-Ethyl-5-methylhydantoin**.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. For hydantoin derivatives, it has proven to be a robust analytical choice.[4][5] The following protocol is adapted from validated methods for similar hydantoin structures.

Rationale for GC-MS

- **High Specificity:** The mass spectrometer provides detailed structural information, allowing for confident identification of the analyte.
- **Excellent Sensitivity:** GC-MS can achieve low limits of detection, making it suitable for trace analysis.
- **Established Methodology:** The principles of GC-MS analysis for similar compounds are well-documented.[6]

Sample Preparation Protocol

- **Homogenization:** For solid samples, ensure the sample is homogenized to achieve uniformity.
- **Extraction:**
 - To 1 g of the homogenized sample, add 10 mL of ethyl acetate containing 0.1% formic acid.
 - Vortex for 1 minute, followed by sonication for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Carefully transfer the supernatant to a clean tube.
- **Solvent Evaporation:** Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 1 mL of methanol.

- Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumental Parameters

Parameter	Recommended Setting	Rationale
GC System	Agilent 8890 GC or equivalent	Provides precise temperature and flow control.
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent	A non-polar column suitable for a wide range of analytes. ^[7]
Injection Volume	1 μ L	
Injector Temp.	260 °C	Ensures complete volatilization of the analyte.
Split Mode	10:1 (adjustable based on concentration)	Prevents column overloading.
Carrier Gas	Helium at 1.2 mL/min	Inert and provides good chromatographic efficiency.
Oven Program	Initial 100°C, hold 2 min; ramp 15°C/min to 250°C, hold 5 min	Optimized for separation of the target analyte from matrix components.
MS System	Agilent 5977B MSD or equivalent	Offers high sensitivity and spectral resolution.
Ion Source Temp.	230 °C	
Quadrupole Temp.	150 °C	
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization technique for GC-MS. ^[7]
Acquisition Mode	Selected Ion Monitoring (SIM)	Enhances sensitivity and specificity by monitoring characteristic ions.
Quantifier Ion	m/z 113 (Predicted: [M-C ₂ H ₅] ⁺)	
Qualifier Ions	m/z 142 (M ⁺), m/z 98, m/z 70 (Predicted)	Used for confirmation of analyte identity.

Note: The predicted mass fragments for **5-Ethyl-5-methylhydantoin** should be confirmed by analyzing a pure standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers a powerful alternative, particularly for complex matrices or when higher throughput is required.^[8] This technique provides exceptional sensitivity and specificity.

Rationale for LC-MS/MS

- High Sensitivity and Specificity: The use of Multiple Reaction Monitoring (MRM) significantly reduces background noise and enhances selectivity.
- Versatility: Suitable for a wide range of sample matrices, including biological fluids.
- Reduced Sample Preparation: Often requires less extensive sample cleanup compared to GC-MS.

Sample Preparation Protocol

- Extraction:
 - To 0.5 mL of a liquid sample (e.g., plasma, urine) or 0.5 g of a homogenized solid sample, add 2 mL of acetonitrile.
 - Vortex for 2 minutes to precipitate proteins and extract the analyte.
 - Centrifuge at 10,000 rpm for 10 minutes.
- Dilution and Filtration:
 - Transfer the supernatant to a clean tube.
 - Evaporate to dryness under nitrogen at 40°C.
 - Reconstitute in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

- Filter through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Instrumental Parameters

Parameter	Recommended Setting	Rationale
LC System	Waters ACQUITY UPLC or equivalent	Provides high-resolution separations.
Column	C18 column (e.g., 100 x 2.1 mm, 1.7 µm)	Standard for reversed-phase chromatography. [9]
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	5% B to 95% B over 5 min, hold 2 min, re-equilibrate	Provides efficient elution and separation.
Flow Rate	0.4 mL/min	
Column Temp.	40 °C	Ensures reproducible retention times.
Injection Volume	5 µL	
MS System	Sciex Triple Quad 6500+ or equivalent	High-sensitivity triple quadrupole mass spectrometer.
Ionization Mode	Electrospray Ionization (ESI), Positive	ESI is a soft ionization technique suitable for polar molecules.
Precursor Ion	m/z 143.08 ([M+H] ⁺)	
Product Ions	To be determined by infusion of a pure standard.	
MRM Transitions	Quantifier and qualifier transitions to be optimized.	

Method Validation: A Cornerstone of Reliable Data

The validation of any analytical method is essential to ensure its suitability for the intended purpose.[\[10\]](#)[\[11\]](#)[\[12\]](#) The following parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, must be assessed.

Validation Parameters and Acceptance Criteria

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the method can unequivocally assess the analyte in the presence of other components.	No significant interfering peaks at the retention time of the analyte.
Linearity	To demonstrate a proportional relationship between analyte concentration and instrument response.	Correlation coefficient (r^2) ≥ 0.995 over a defined range.
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.	
Accuracy	The closeness of the test results to the true value.	Recovery of 98-102% for drug product; 80-120% for bioanalytical methods. [10]
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Repeatability (intra-day): RSD $\leq 2\%$; Intermediate Precision (inter-day): RSD $\leq 3\%$.
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1. [13]
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with	Signal-to-noise ratio of 10:1.

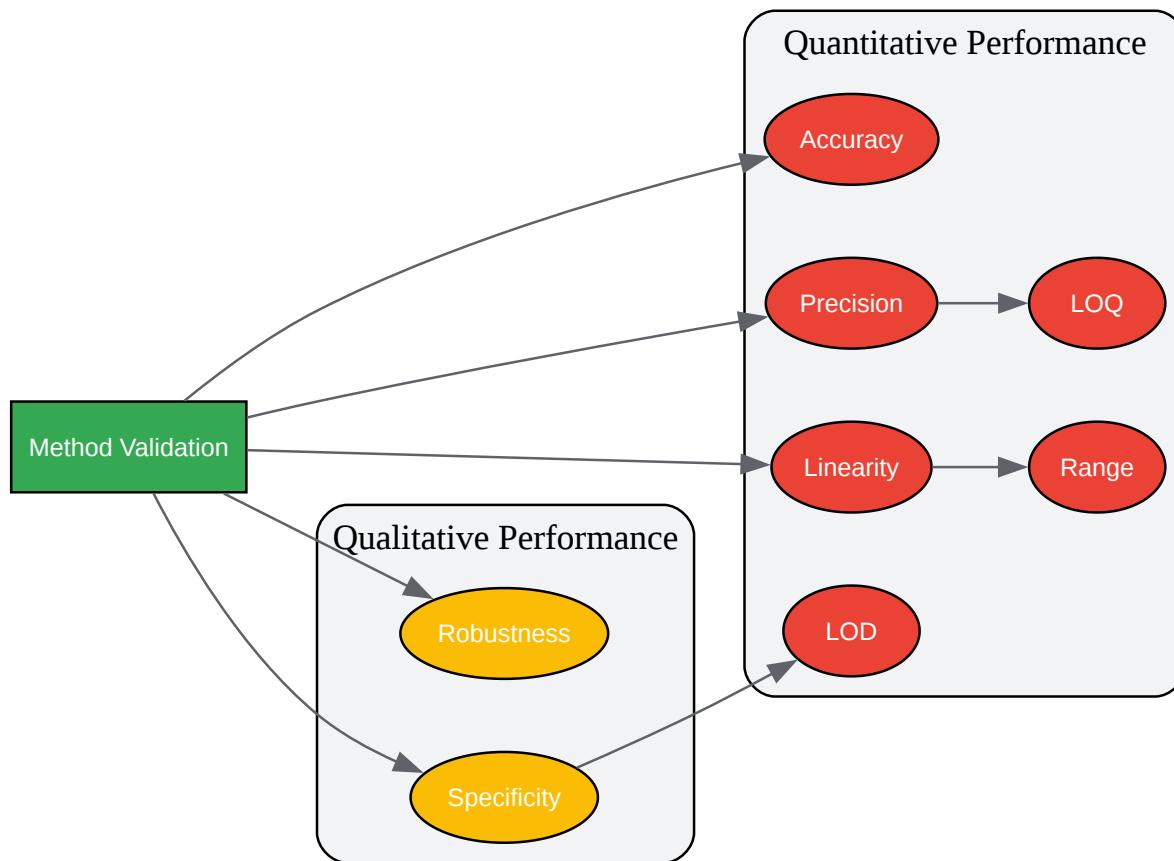
suitable precision and accuracy.

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

No significant impact on results from minor changes in parameters (e.g., pH, temperature).

The following diagram illustrates the relationship between key validation parameters.



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Figure 2: Interrelation of key analytical method validation parameters.

Conclusion and Recommendations

The GC-MS and LC-MS/MS methods outlined in this application note provide a robust starting point for the reliable quantification of **5-Ethyl-5-methylhydantoin**. The choice between the two techniques will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. It is imperative that a full method validation be performed in the target matrix to ensure the generation of high-quality, defensible data. For routine analysis, the use of an appropriate internal standard is strongly recommended to enhance the accuracy and precision of the results.

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